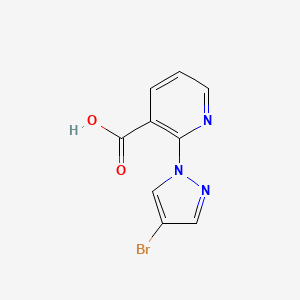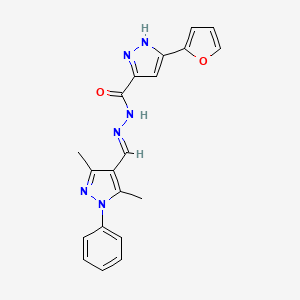
2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” is a compound that belongs to the class of pyrazole derivatives . Pyrazole derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities . The presence of this nucleus in pharmacological agents of diverse therapeutic categories has proved the pharmacological potential of the pyrazole moiety .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A huge variety of synthesis methods and synthetic analogues have been reported over the years .Aplicaciones Científicas De Investigación
Synthesis and Functionalization
2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid and its derivatives are explored in the synthesis of various compounds. In one study, 1H-pyrazole-3-carboxylic acid was converted into corresponding carboxamides and carboxylate derivatives, showing potential in creating a range of structurally diverse compounds (Yıldırım, Kandemirli, & Demir, 2005).
Library of Fused Pyridine-Carboxylic Acids
The compound is also involved in the generation of a library of fused pyridine-carboxylic acids. These include various derivatives like pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines, demonstrating its versatility in combinatorial chemistry (Volochnyuk et al., 2010).
Quantum-Chemical Calculations
Studies involving quantum-chemical calculations on 1H-pyrazole-3-carboxamide and -3-carboxylate derivatives provide insights into the reaction mechanisms and structural determinations of these compounds (Yıldırım, Kandemirli, & Akçamur, 2005).
Photoreactions and Proton Transfer Studies
The derivatives of 2-(1H-pyrazol-5-yl)pyridine, which are structurally related, have been studied for their photoreactions and proton transfer capabilities. This research provides insights into the excited-state processes and potential applications in photophysics and photochemistry (Vetokhina et al., 2012).
Potential Anticancer Agents
Organometallic complexes involving derivatives of 2-(1H-pyrazol-1-yl)pyridine have been synthesized and characterized for their potential as anticancer agents. This highlights the biomedical applications of these compounds in cancer research (Stepanenko et al., 2011).
Synthesis of Important Intermediates
The compound is also used in the synthesis of important intermediates like 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, which is key in the production of new insecticides (Niu Wen-bo, 2011).
Tuning of Color and Photophysical Properties
The compound's derivatives have been used in the synthesis of iridium complexes, demonstrating the role of ancillary ligands in tuning color and photophysical properties, important in materials science (Stagni et al., 2008).
Direcciones Futuras
The future directions for the study and application of “2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid” and similar compounds could involve further exploration of their synthesis methods, chemical reactions, and biological activities. Given their broad spectrum of biological activities, these compounds could potentially be developed into effective pharmacological agents .
Propiedades
IUPAC Name |
2-(4-bromopyrazol-1-yl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3O2/c10-6-4-12-13(5-6)8-7(9(14)15)2-1-3-11-8/h1-5H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSLOZLMCXHFTSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N2C=C(C=N2)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-1H-pyrazol-1-yl)pyridine-3-carboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-(3,4-dichlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B2888043.png)

![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2888045.png)
![N-[3-(2-oxoazetidin-1-yl)phenyl]-3-propanamidopiperidine-1-carboxamide](/img/structure/B2888051.png)
![Methyl 3-(acetyloxy)-2-[5-(methoxycarbonyl)-1-benzofuran-3-YL]-1-benzofuran-5-carboxylate](/img/structure/B2888052.png)




![Ethyl 2-[[5-[(adamantane-1-carbonylamino)methyl]-4-(2,6-diethylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetate](/img/structure/B2888061.png)